2-Chloronaphthalene-d7

描述

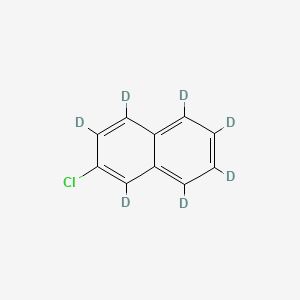

Structure

3D Structure

属性

IUPAC Name |

2-chloro-1,3,4,5,6,7,8-heptadeuterionaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H/i1D,2D,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYGETOMCSJHJU-GSNKEKJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])Cl)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloronaphthalene-d7 physical and chemical properties

For researchers, scientists, and professionals in drug development, a comprehensive understanding of analytical standards is paramount. This guide provides a detailed overview of the physical and chemical properties of 2-Chloronaphthalene-d7, a deuterated analog of 2-chloronaphthalene (B1664065), and its application as an internal standard in the analysis of environmental pollutants.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled form of 2-chloronaphthalene, where seven hydrogen atoms have been replaced with deuterium. This labeling makes it an ideal internal standard for quantification studies using mass spectrometry, as it is chemically similar to the native compound but has a distinct mass-to-charge ratio.

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some properties are reported specifically for the deuterated compound, others are for the unlabeled 2-chloronaphthalene and are expected to be very similar for its deuterated counterpart.

| Property | Value |

| Chemical Formula | C₁₀D₇Cl |

| Molecular Weight | 169.66 g/mol |

| CAS Number | 93951-84-9 |

| Appearance | White to off-white solid powder |

| Melting Point | 57-60 °C (for unlabeled 2-chloronaphthalene) |

| Boiling Point | 256 °C (for unlabeled 2-chloronaphthalene) |

| Density | 1.252 g/cm³ |

| Flash Point | 115.165 °C |

| Solubility | Insoluble in water; soluble in organic solvents such as DMSO, ethanol, and DMF.[1] |

| Vapor Pressure | 0.017 mmHg at 25 °C (for unlabeled 2-chloronaphthalene) |

| LogP (Octanol/Water) | 3.493 |

Experimental Protocols: Analysis of Polychlorinated Naphthalenes (PCNs)

This compound is primarily utilized as an internal standard in the analytical determination of polychlorinated naphthalenes (PCNs) in various environmental matrices. The following is a representative experimental protocol for the analysis of PCNs in a sediment sample using gas chromatography-mass spectrometry (GC-MS) with isotope dilution. This protocol is based on principles outlined in U.S. Environmental Protection Agency (EPA) methods such as Method 1625 and Method 8270.[1]

Sample Preparation and Extraction

-

Sample Collection and Storage: Collect sediment samples in pre-cleaned glass containers and store them at 4°C until extraction.

-

Spiking with Internal Standard: Prior to extraction, a known amount of this compound solution is spiked into the sediment sample. This allows for the accurate quantification of the target PCNs by correcting for losses during sample preparation and analysis.

-

Extraction: The sample is then subjected to an extraction procedure to isolate the PCNs. Common techniques include:

-

Soxhlet Extraction: The sample is placed in a thimble and continuously extracted with a suitable solvent (e.g., a mixture of hexane (B92381) and acetone) for several hours.

-

Pressurized Fluid Extraction (PFE): A more rapid technique that uses elevated temperatures and pressures to extract the analytes with a smaller volume of solvent.

-

Ultrasonic Extraction: The sample is sonicated with a solvent to facilitate the extraction of the target compounds.

-

Extract Cleanup

The raw extract often contains interfering compounds from the sample matrix that can affect the GC-MS analysis. Therefore, a cleanup step is necessary.

-

Sulfur Removal: For sediment samples, elemental sulfur can be a significant interference. This is typically removed by treatment with copper powder or by gel permeation chromatography (GPC).

-

Fractionation: The extract is passed through a multi-layered silica (B1680970) gel column or a Florisil column to separate the PCNs from other organic compounds. The column is eluted with a sequence of solvents of increasing polarity, and the fraction containing the PCNs is collected.

Concentration

The cleaned extract is concentrated to a small volume (typically 1 mL) to increase the concentration of the analytes before GC-MS analysis. This is often achieved using a gentle stream of nitrogen gas (blowdown) or a rotary evaporator.

GC-MS Analysis

-

Injection: A small aliquot (e.g., 1 µL) of the concentrated extract is injected into the gas chromatograph.

-

Separation: The PCNs are separated on a capillary column (e.g., a DB-5ms column) based on their boiling points and polarity. The GC oven temperature is programmed to ramp up over time to achieve optimal separation.

-

Detection: The separated compounds elute from the GC column and enter the mass spectrometer. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the target PCNs and the deuterated internal standard.

-

Quantification: The concentration of each PCN congener is determined by comparing the peak area of its characteristic ion to the peak area of the characteristic ion of this compound. The known concentration of the internal standard allows for the calculation of the native PCN concentrations in the original sample.

Visualizing the Analytical Workflow

The following diagram illustrates the key stages of the experimental workflow for the analysis of Polychlorinated Naphthalenes (PCNs) in an environmental sample using this compound as an internal standard.

This technical guide provides a foundational understanding of this compound for professionals engaged in high-stakes research and development. The detailed properties and protocols herein are intended to support the accurate and reliable quantification of environmental contaminants.

References

An In-Depth Technical Guide to the Isotopic Enrichment of 2-Chloronaphthalene-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment of 2-Chloronaphthalene-d7, a deuterated analog of 2-Chloronaphthalene. This document details the physicochemical properties, proposed methodologies for isotopic enrichment, and analytical techniques for the characterization of the final product. The information is intended to support researchers and professionals in the fields of environmental analysis, drug metabolism studies, and synthetic chemistry where isotopically labeled standards are crucial.

Physicochemical Properties

A summary of the key physicochemical properties of unlabeled 2-Chloronaphthalene and its deuterated analog, this compound, is presented below. These data are essential for handling, characterization, and application of these compounds.

Table 1: Physicochemical Properties of 2-Chloronaphthalene

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇Cl | [1] |

| Molecular Weight | 162.62 g/mol | [1] |

| CAS Number | 91-58-7 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 59.5 °C | [1] |

| Boiling Point | 256 °C at 760 mmHg | [2] |

| Solubility | Insoluble in water | [3] |

| LogP | 4.1 | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀D₇Cl | [4] |

| Molecular Weight | 169.66 g/mol | [4] |

| CAS Number | 93951-84-9 | [4] |

| Chemical Purity | Typically ≥98% | [4] |

| Isotopic Purity | Typically ≥98% Atom % D | [4] |

| Appearance | White to off-white solid | [4] |

Isotopic Enrichment Methodologies

Proposed Synthesis Pathway: Acid-Catalyzed Hydrogen-Deuterium Exchange

Acid-catalyzed H-D exchange is a well-established method for the deuteration of aromatic rings.[6] The mechanism involves an electrophilic aromatic substitution where a deuteron (B1233211) (D⁺) acts as the electrophile. The chlorine atom on the naphthalene (B1677914) ring is a deactivating but ortho-, para-directing group.[7][8][9] This means that the deuterium (B1214612) exchange will preferentially occur at the positions ortho and para to the chlorine atom. To achieve full deuteration (d7), forcing conditions such as high temperatures and strong deuterated acids are likely necessary.

Proposed Experimental Protocol: Acid-Catalyzed H-D Exchange

The following is a proposed experimental protocol based on general procedures for acid-catalyzed deuteration of aromatic compounds. Optimization of reaction time, temperature, and catalyst concentration may be required.

Materials:

-

2-Chloronaphthalene

-

Deuterated sulfuric acid (D₂SO₄, 99.5 atom % D) or Deuterated trifluoroacetic acid (CF₃COOD, 99.5 atom % D)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Dichloromethane-d2 (CD₂Cl₂) for NMR analysis

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a sealed reaction vessel suitable for heating under pressure, dissolve 2-Chloronaphthalene in a minimal amount of a suitable deuterated solvent if necessary, or use the deuterated acid as the solvent.

-

Add a stoichiometric excess of deuterated sulfuric acid or trifluoroacetic acid.

-

Add deuterium oxide to the reaction mixture.

-

Heat the mixture at an elevated temperature (e.g., 100-150 °C) for a prolonged period (e.g., 24-72 hours). The progress of the reaction should be monitored by taking aliquots and analyzing them by mass spectrometry to determine the extent of deuteration.

-

After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding the mixture to a cooled saturated solution of sodium carbonate in D₂O until the acid is neutralized.

-

Extract the product with a suitable organic solvent such as deuterated chloroform (B151607) or ethyl acetate.

-

Wash the organic layer with D₂O to remove any remaining acid and salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography or recrystallization to achieve the desired chemical purity.

Alternative Methodology: Transition Metal-Catalyzed H-D Exchange

Transition metal catalysis offers a milder alternative for H-D exchange.[10] Catalysts based on palladium, platinum, rhodium, ruthenium, and iron have been shown to be effective for the deuteration of aromatic compounds, often using D₂O as the deuterium source.[11][12][13] These methods can sometimes offer different regioselectivity compared to acid-catalyzed reactions.

Characterization and Quality Control

The successful synthesis of this compound requires rigorous analytical characterization to determine its chemical and isotopic purity.

Table 3: Analytical Techniques for Characterization

| Technique | Purpose | Key Parameters to Measure |

| Mass Spectrometry (MS) | Determination of isotopic distribution and purity.[3][14][15][16][17] | Molecular ion cluster (m/z) to quantify the relative abundance of d0 to d7 species. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of structure and determination of deuterium incorporation at specific positions.[16] | Disappearance of signals in the ¹H NMR spectrum and appearance of corresponding signals in the ²H NMR spectrum. |

| Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) | Assessment of chemical purity. | Peak purity and retention time comparison with an authentic standard of unlabeled 2-Chloronaphthalene. |

Conclusion

References

- 1. 2-Chloronaphthalene | C10H7Cl | CID 7056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chloronaphthalene (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2005-0.01 [isotope.com]

- 5. C–H deuteration of organic compounds and potential drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Chlorobenzene is o p directing in electrophilic substitution class 12 chemistry CBSE [vedantu.com]

- 8. quora.com [quora.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Scalable and selective deuteration of (hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts. | Semantic Scholar [semanticscholar.org]

- 14. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 16. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mass Spectrum Analysis of 2-Chloronaphthalene-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Chloronaphthalene-d7

This compound is a stable isotope-labeled version of 2-chloronaphthalene (B1664065), a polycyclic aromatic hydrocarbon (PAH). Its chemical formula is C₁₀D₇Cl, with a molecular weight of approximately 169.66 g/mol and a monoisotopic mass of 169.0675651 Da.[1][2][3] The seven deuterium (B1214612) atoms significantly alter its mass-to-charge ratio (m/z) compared to the natural compound, making it an excellent internal standard for quantitative mass spectrometry analysis of 2-chloronaphthalene in various matrices. Isotopic labeling is a powerful technique in mass spectrometry that allows for the differentiation of the labeled compound from its unlabeled counterpart, thereby improving the accuracy and precision of analytical measurements.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of the unlabeled 2-Chloronaphthalene, available in the NIST Mass Spectrometry Data Center, serves as a foundational reference for predicting the mass spectrum of this compound.[4][5][6][7] The primary ionization method considered here is electron ionization (EI), a common technique for the analysis of PAHs.

Upon electron ionization, this compound is expected to form a molecular ion [M]•+ at m/z 169, corresponding to the monoisotopic mass of the molecule containing the ³⁵Cl isotope. Due to the natural isotopic abundance of chlorine, an [M+2]•+ peak at m/z 171, with an intensity of approximately one-third of the molecular ion peak, is also anticipated, corresponding to the molecule containing the ³⁷Cl isotope.

The fragmentation of the molecular ion is predicted to follow pathways analogous to those of unlabeled 2-chloronaphthalene, with adjustments for the mass of deuterium. The primary fragmentation events are expected to involve the loss of a chlorine radical (Cl•), a deuterium chloride molecule (DCl), and successive losses of C₂D₂ (dideuteroacetylene) fragments.

Data Presentation: Predicted vs. Experimental Mass Spectra

The following table summarizes the predicted major ions for this compound and compares them with the experimentally observed ions for 2-Chloronaphthalene.

| Predicted m/z for this compound | Proposed Fragment Ion | Corresponding Experimental m/z for 2-Chloronaphthalene | Corresponding Fragment Ion |

| 169/171 | [C₁₀D₇Cl]•+ | 162/164 | [C₁₀H₇Cl]•+ |

| 134 | [C₁₀D₇]•+ | 127 | [C₁₀H₇]•+ |

| 133 | [C₁₀D₆]•+ | 126 | [C₁₀H₆]•+ |

| 108 | [C₈D₆]•+ | 102 | [C₈H₆]•+ |

| 106 | [C₈D₅]•+ | 101 | [C₈H₅]•+ |

Note: The m/z values for the molecular ions are presented for both the ³⁵Cl and ³⁷Cl isotopes. The fragmentation data is based on the major isotope peaks.

Experimental Protocols for Mass Spectrometric Analysis

While a specific protocol for this compound is not available, a general methodology for the analysis of chlorinated PAHs by gas chromatography-mass spectrometry (GC-MS) is provided below. This protocol is based on established methods for similar analytes.

3.1. Sample Preparation

-

Extraction: Samples (e.g., environmental, biological) are extracted using an appropriate solvent such as hexane (B92381) or dichloromethane.

-

Cleanup: The extract is concentrated and subjected to a cleanup procedure, often using solid-phase extraction (SPE) with silica (B1680970) or alumina (B75360) cartridges to remove interfering matrix components.

-

Internal Standard Spiking: A known amount of this compound solution is added to the cleaned extract prior to analysis.

3.2. Gas Chromatography (GC) Conditions

-

GC System: A gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating PAHs.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp 1: 20 °C/min to 200 °C.

-

Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes.

-

3.3. Mass Spectrometry (MS) Conditions

-

MS System: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Full scan mode (e.g., m/z 50-550) for qualitative analysis and identification of fragmentation patterns. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis, monitoring the characteristic ions of both the analyte and the internal standard.

Visualization of Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for this compound upon electron ionization.

References

- 1. This compound | C10H7Cl | CID 102600967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloronaphthalene (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2005-0.01 [isotope.com]

- 3. 2-Chloronaphthalene (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2005-1.2 [isotope.com]

- 4. Naphthalene, 2-chloro- [webbook.nist.gov]

- 5. Naphthalene, 2-chloro- [webbook.nist.gov]

- 6. Naphthalene, 2-chloro- [webbook.nist.gov]

- 7. Naphthalene, 2-chloro- [webbook.nist.gov]

In-Depth Technical Guide to Deuterated 2-Chloronaphthalene (2-Chloronaphthalene-d7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, analytical methodologies, and relevant biological pathways associated with the deuterated analog of 2-chloronaphthalene (B1664065), specifically 2-chloro-1,3,4,5,6,7,8-heptadeuterionaphthalene (2-Chloronaphthalene-d7). This isotopically labeled compound is a critical tool in environmental analysis, metabolic studies, and as an internal standard for quantitative mass spectrometry.

Core Properties and Specifications

Deuterated 2-chloronaphthalene serves as an invaluable analytical standard. Its physical and chemical properties are summarized below. Data for the unlabeled analog is provided for comparative purposes.

Table 1: Physicochemical Properties

| Property | This compound | 2-Chloronaphthalene (Unlabeled) |

| Synonyms | 2-chloro-1,3,4,5,6,7,8-heptadeuterionaphthalene, β-Chloronaphthalene-d7 | β-Chloronaphthalene, 2-Chloro-naphthalene |

| Appearance | White to Off-White Solid/Powder[1] | Off-white crystalline powder[2] |

| CAS Number | 93951-84-9[3][4][5][6] | 91-58-7[3][5][6] |

| Molecular Formula | C₁₀D₇Cl[5] | C₁₀H₇Cl[7] |

| Molecular Weight | 169.66 g/mol [3][5][7] | 162.62 g/mol [7] |

| Accurate Mass | 169.0676 Da[3][7] | 162.0236279 Da |

| Melting Point | 59-60 °C | 57-61 °C[8] |

| Boiling Point | Not specified | 255-256 °C[2][8] |

| Isotopic Enrichment | ≥98 atom % D[6] | Not Applicable |

| Storage Conditions | Store at room temperature, away from light and moisture[5][6] | Room Temperature[8] |

Analytical Methodologies

Accurate identification and quantification of this compound are paramount for its application as an internal standard. The following sections detail representative experimental protocols for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol 1: GC-MS Analysis of this compound in Environmental Matrices

This protocol is adapted from the principles of U.S. EPA Method 8270 for the analysis of semivolatile organic compounds.[5][7][9] Deuterated 2-chloronaphthalene is typically used as a surrogate or internal standard in these analyses.

1. Sample Preparation (Solid Phase Extraction - SPE)

-

Objective: To extract, concentrate, and clean up the analyte from a water sample.

-

Materials: 1 L water sample, 0.05N HCl, methanol, dichloromethane (B109758) (DCM), EC8270 SPE cartridge, activated carbon cartridge (optional, for polar compounds), multi-port SPE manifold.

-

Procedure:

-

Sample Pretreatment: Adjust the pH of the 1 L water sample to < 2 using 0.05N HCl.[10]

-

Cartridge Conditioning:

-

Sample Loading: Pass the entire pretreated water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.[10]

-

Cartridge Drying: Dry the cartridge under full vacuum for a minimum of 10 minutes to remove residual water.[10]

-

Elution: Elute the trapped analytes from the cartridge by passing 10-15 mL of DCM through it. Collect the eluate in a collection vial.

-

Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

-

2. GC-MS Instrumental Analysis

-

Objective: To separate and detect this compound.

-

Instrumentation: Gas chromatograph coupled with a triple quadrupole or time-of-flight mass spectrometer.

-

Parameters:

-

GC Column: 5% phenyl-methylpolysiloxane column (e.g., 30m x 0.25 mm I.D., 0.25 µm film thickness).[9]

-

Injector: Split/splitless or Programmable Temperature Vaporizing (PTV) inlet. A split injection (e.g., 20:1 split ratio) can be used to improve peak shape and reduce inlet maintenance.[7]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[11]

-

Oven Program: Initial temperature of 90°C (hold 1 min), ramp to 160°C at 10°C/min, then ramp to 300°C at 10°C/min (hold 2 min).[11]

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity on a triple quadrupole MS, or full scan on a TOF-MS. For this compound, monitor the transition from the molecular ion (m/z 169) to characteristic fragment ions.

-

Experimental Protocol 2: NMR Spectroscopy Sample Preparation

-

Objective: To prepare a high-quality sample of this compound for structural confirmation by NMR.

-

Materials: 10-50 mg of this compound, deuterated chloroform (B151607) (CDCl₃), 5 mm NMR tube, pipette, filter (e.g., Kimwipe plug).

-

Procedure:

-

Weighing: Accurately weigh approximately 10 mg of the solid compound for ¹H NMR or 50 mg for ¹³C NMR.[2]

-

Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (CDCl₃ is common) in a small vial.[2][12]

-

Filtration and Transfer: Draw the solution into a glass pipette that has been plugged with a small piece of Kimwipe or cotton to filter out any particulate matter.[6] Transfer the filtered solution into a clean 5 mm NMR tube.

-

Volume Adjustment: Ensure the final solution depth in the NMR tube is between 45-50 mm.[2]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for NMR analysis.

-

Biological Interaction and Metabolic Pathway

Polychlorinated naphthalenes (PCNs), including 2-chloronaphthalene, are persistent organic pollutants whose toxicity is often mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway . The AhR is a ligand-activated transcription factor that plays a crucial role in the metabolism of xenobiotics.

Upon entering a cell, 2-chloronaphthalene can bind to the cytosolic AhR complex, causing the dissociation of chaperone proteins like Hsp90. This activated complex then translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT) protein. The resulting heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding event initiates the transcription of a battery of metabolic enzymes, most notably Cytochrome P450 enzymes such as CYP1A1 and CYP1A2. These enzymes facilitate the detoxification of 2-chloronaphthalene by hydroxylating it, which increases its water solubility and promotes its eventual excretion from the body.

Caption: Aryl Hydrocarbon Receptor (AhR) pathway for 2-chloronaphthalene metabolism.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of an environmental sample using this compound as an internal standard.

Caption: General workflow for quantitative analysis using an internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. sites.uclouvain.be [sites.uclouvain.be]

- 3. biotage.com [biotage.com]

- 4. [Determination of polychlorinated naphthalenes in environmental samples by isotope dilution gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. web.uvic.ca [web.uvic.ca]

- 7. gcms.cz [gcms.cz]

- 8. PCB126 Induced Toxic Actions on Liver Energy Metabolism is Mediated by AhR in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. s4science.at [s4science.at]

- 10. unitedchem.com [unitedchem.com]

- 11. Frontiers | Distribution of Polychlorinated Naphthalenes in Sediment From Industrialized Coastal Waters of Korea With the Optimized Cleanup and GC-MS/MS Methods [frontiersin.org]

- 12. depts.washington.edu [depts.washington.edu]

2-Chloronaphthalene-d7 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and applications of 2-Chloronaphthalene-d7, a deuterated analog of 2-Chloronaphthalene (B1664065). This isotopically labeled compound is a critical tool in environmental analysis, metabolic studies, and as a reference standard in mass spectrometry-based methods.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for accurate quantification, solution preparation, and experimental design.

| Property | Value | Citations |

| Molecular Formula | C₁₀D₇Cl | [1][2] |

| Molecular Weight | 169.66 g/mol | [1][2][3][4][5] |

| Exact Mass | 169.0675651 Da | [3] |

| CAS Number | 93951-84-9 | [1][2][4][5] |

| IUPAC Name | 2-chloro-1,3,4,5,6,7,8-heptadeuterionaphthalene | [3][4][5] |

| Synonyms | 2-Chloronaphthalene D7, Naphthalene-1,2,3,4,5,6,8-d7, 7-chloro- | [4][5] |

| Purity | ≥98% | [1][2][6] |

| Unlabeled CAS No. | 91-58-7 | [1][2][4][5] |

Experimental Protocols & Methodologies

While specific synthesis protocols for this compound are proprietary to manufacturers, the general synthetic route for its unlabeled counterpart, 2-chloronaphthalene, involves the direct chlorination of naphthalene (B1677914).[7] This process typically yields a mixture of isomers, including 1-chloronaphthalene (B1664548) and more highly substituted derivatives like dichloro- and trichloronaphthalenes, from which the desired 2-chloronaphthalene is isolated.[7] The synthesis of the deuterated analog would logically follow a similar pathway, starting with a deuterated naphthalene precursor.

Preparation of Stock and In Vivo Solutions

For experimental use, particularly in biological systems, proper formulation is critical. The following are general guidelines for preparing solutions of this compound for research purposes.[6]

1. Stock Solution Preparation (e.g., DMSO):

-

Objective: To create a concentrated stock solution for subsequent dilution.

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial solubilization.

-

Procedure:

-

Weigh the required amount of this compound.

-

Add the calculated volume of DMSO to achieve the desired molarity (e.g., 5 mM, 10 mM). For example, to prepare 1 mL of a 5 mM stock solution, 0.8483 mg of the compound would be dissolved in 1 mL of DMSO.

-

Vortex or sonicate until the compound is fully dissolved.

-

Aliquot the stock solution into smaller volumes for routine use and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

-

2. In Vivo Formulation (Example for Injection):

-

Objective: To prepare a biocompatible formulation for administration in animal studies.

-

Caution: These are common formulations; specific experimental needs may require optimization.[6]

-

Example Formulation (DMSO/PEG300/Tween 80/Saline):

-

Begin with the prepared DMSO stock solution.

-

For a final formulation ratio of 10:40:5:45 (DMSO:PEG300:Tween 80:Saline), combine the components sequentially.

-

For instance, take 100 µL of the DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween 80 and mix until the solution is clear.

-

Finally, add 450 µL of saline to reach the final volume, mixing to ensure homogeneity.[6]

-

Applications and Biological Interactions

This compound is primarily used as an internal standard for the quantification of 2-chloronaphthalene and other related polychlorinated naphthalenes (PCNs) in various matrices.[1][2] PCNs are recognized as persistent organic pollutants (POPs), making accurate monitoring in environmental samples (e.g., water, soil) crucial.[1][2]

The unlabeled parent compound, 2-chloronaphthalene, has been shown to induce apoptosis and autophagy, ultimately leading to cell death.[8] While the metabolism of this compound is not specifically detailed, studies on monochloronaphthalenes show they are metabolized in vivo via arene oxide pathways to form hydroxylated metabolites that are excreted.[9] In some microorganisms, such as Pseudomonas, it can be metabolized to (+)-trans-7-chloro-1,2-dihydro-1,2-dihydroxynaphthalene.[9] Furthermore, a proposed anaerobic degradation pathway for related bicyclic aromatic hydrocarbons involves 2-naphthoic acid as a central intermediate, followed by stepwise reduction of the aromatic ring system.[10]

Logical Workflow Visualization

The following diagram illustrates a typical workflow for using this compound as an internal standard in an environmental sample analysis protocol.

Caption: Workflow for environmental analysis using this compound as an internal standard.

References

- 1. 2-Chloronaphthalene (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2005-1.2 [isotope.com]

- 2. 2-Chloronaphthalene (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2005-0.01 [isotope.com]

- 3. This compound | C10H7Cl | CID 102600967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 93951-84-9 | LGC Standards [lgcstandards.com]

- 5. This compound | CAS 93951-84-9 | LGC Standards [lgcstandards.com]

- 6. This compound | Isotope-Labeled Compounds | 93951-84-9 | Invivochem [invivochem.com]

- 7. 2-Chloronaphthalene - Wikipedia [en.wikipedia.org]

- 8. file.medchemexpress.eu [file.medchemexpress.eu]

- 9. 2-Chloronaphthalene | C10H7Cl | CID 7056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Identical Ring Cleavage Products during Anaerobic Degradation of Naphthalene, 2-Methylnaphthalene, and Tetralin Indicate a New Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Applications of 2-Chloronaphthalene-d7

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and applications of 2-Chloronaphthalene-d7. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. This document outlines key commercial suppliers, presents a detailed experimental protocol for its use as an internal standard in the analysis of polycyclic aromatic hydrocarbons (PAHs), and illustrates a relevant metabolic pathway.

Commercial Availability

This compound (CAS No. 93951-84-9) is a deuterated analog of 2-Chloronaphthalene (B1664065), commonly used as an internal standard in analytical chemistry. Several commercial suppliers offer this compound in various purities and quantities. The following table summarizes the offerings from prominent vendors.

| Supplier | Catalog Number | Purity/Isotopic Enrichment | Available Quantities | Format |

| LGC Standards | TRC-C373731 | Not specified | 0.5 mg, 1 mg, 5 mg | Neat Solid |

| Toronto Research Chemicals (TRC) | C373731 | Not specified | 5 mg | Neat Solid |

| Cambridge Isotope Laboratories, Inc. (CIL) | DLM-2005-0.01 | 98% | 0.01 g | Neat Solid |

| DLM-2005-1.2 | 98% | 1.2 mL | 100 µg/mL in nonane | |

| Invivochem | V63811 | ≥98% | Not specified | Solid |

| ChemicalBook | --- | Not specified | Not specified | Not specified |

| SmallMolecules.com | DLM-2005-0.01 | 98.0% | 0.01 g | Neat Solid |

| DLM-2005-1.2 | 98.0% | 1.2 mL | 100 µg/mL in nonane |

Application in Analytical Chemistry: An Experimental Protocol

This compound is frequently employed as an internal standard for the quantification of polycyclic aromatic hydrocarbons (PAHs) and other semi-volatile organic compounds in environmental matrices. Its chemical similarity to the analytes of interest ensures that it behaves similarly during sample preparation and analysis, thus correcting for variations in extraction efficiency and instrument response[1]. The following is a generalized experimental protocol for the analysis of PAHs in a solid matrix (e.g., soil, sediment) using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard, based on principles outlined in U.S. EPA methodologies[2][3][4].

Sample Preparation and Extraction

-

Sample Homogenization : Homogenize the solid sample to ensure uniformity.

-

Spiking with Internal Standard : Weigh a known amount of the homogenized sample (e.g., 10-30 g) into an extraction thimble. Spike the sample with a known amount of this compound solution. Other deuterated PAHs may also be used as internal standards to cover a range of analyte properties[5].

-

Soxhlet Extraction : Place the thimble in a Soxhlet extractor. Extract the sample with an appropriate solvent (e.g., a mixture of hexane (B92381) and acetone) for a specified period (e.g., 16-24 hours).

-

Concentration : Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

Sample Cleanup (if necessary)

For complex matrices, a cleanup step may be required to remove interferences.

-

Silica (B1680970) Gel Chromatography : Prepare a silica gel column. Apply the concentrated extract to the top of the column. Elute the PAHs with a suitable solvent system (e.g., hexane followed by a mixture of hexane and dichloromethane).

-

Concentration : Concentrate the cleaned extract to a final volume of 1 mL.

GC-MS Analysis

-

Instrument Setup :

-

Gas Chromatograph (GC) : Equipped with a capillary column suitable for PAH analysis (e.g., DB-5ms).

-

Mass Spectrometer (MS) : Operated in electron ionization (EI) mode. The mass spectrometer can be run in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis[5].

-

-

Injection : Inject an aliquot (e.g., 1-2 µL) of the final extract into the GC-MS system.

-

Data Acquisition : Acquire data in either full scan or SIM mode. For SIM mode, monitor the characteristic ions for this compound and the target PAHs.

-

Quantification : Identify and quantify the target PAHs based on their retention times and mass spectra relative to the this compound internal standard. Create a calibration curve using standards containing known concentrations of the target PAHs and a constant concentration of the internal standard.

Metabolic Pathway of 2-Chloronaphthalene

The metabolism of chlorinated naphthalenes has been studied in various organisms. In bacteria such as pseudomonads, 2-chloronaphthalene can be cometabolized via the naphthalene (B1677914) degradation pathway[6][7]. The following diagram illustrates a proposed metabolic pathway for the biotransformation of 2-chloronaphthalene.

The initial step involves the oxidation of the unsubstituted ring, leading to the formation of chlorinated intermediates. The metabolism of 2-chloronaphthalene by pseudomonads grown on naphthalene likely proceeds through the established naphthalene metabolic pathway[6][7]. The process can be initiated by oxidation at either the 7,8 or 5,6 positions of the 2-chloronaphthalene molecule. This leads to the formation of either 4-chlorosalicylic acid or 5-chlorosalicylic acid, respectively. These intermediates are further metabolized to chloro-2-hydroxy-6-oxohexadienoic acids[7].

References

safety data sheet for 2-Chloronaphthalene-d7

An In-depth Technical Guide to the Safety Data for 2-Chloronaphthalene-d7

This guide provides a comprehensive overview of the safety data for this compound, designed for researchers, scientists, and professionals in drug development. While specific safety studies on the deuterated form are limited, this document primarily references the data for the unlabeled parent compound, 2-Chloronaphthalene, which is standard practice for isotopically labeled compounds.

Section 1: Chemical Identification

This section provides basic identification details for this compound.

| Identifier | Value |

| Chemical Name | 2-chloro-1,3,4,5,6,7,8-heptadeuterionaphthalene[1][2] |

| Synonyms | 2-Chloronaphthalene (D7) |

| Labeled CAS Number | 93951-84-9[3][4] |

| Unlabeled CAS Number | 91-58-7[3][4] |

| Molecular Formula | C₁₀D₇Cl[3] |

| Molecular Weight | 169.66 g/mol [1][2][3][4] |

Section 2: Hazard Identification

2-Chloronaphthalene is classified as a hazardous substance. The GHS classification indicates it can cause skin and serious eye irritation, and may cause respiratory irritation.[5][6] It is also considered toxic to aquatic life with long-lasting effects.[3]

GHS Classification:

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System[5][6]

-

Acute Toxicity, Oral (Category 4)

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 1)

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

-

H410: Very toxic to aquatic life with long lasting effects.

Section 3: Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Chloronaphthalene is provided below.

| Property | Value |

| Physical State | Monoclinic plates or off-white crystalline powder.[5][7][8] |

| Melting Point | 59.5 °C[5][7][8] |

| Boiling Point | 259 °C at 101 kPa[7] |

| Density | 1.18 g/cm³[7] |

| Vapor Pressure | 1 Pa at 25 °C[7] |

| Vapor Density | 5.6 (air = 1)[7][9] |

| Solubility in Water | Insoluble.[7][9][10] |

| log Kow (Octanol/Water Partition Coefficient) | 3.90[8] |

Section 4: Toxicological Information

The substance can be absorbed into the body through inhalation, skin contact, and ingestion.[7] It is an irritant to the skin, eyes, and respiratory tract.[7] Chronic exposure symptoms can include chloracne, cysts, headache, fatigue, vertigo, anorexia, and jaundice.[5][10][11] Long-term or repeated exposure may have effects on the liver, potentially leading to impaired function.[7]

Experimental Protocols: Detailed experimental protocols for the toxicological data cited in the safety data sheets are not provided. Toxicological testing for regulatory purposes, such as GHS classification, typically follows standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA). For instance, skin and eye irritation studies are often conducted according to OECD Guidelines for the Testing of Chemicals, such as TG 404 (Acute Dermal Irritation/Corrosion) and TG 405 (Acute Eye Irritation/Corrosion).

Section 5: First-Aid Measures

Immediate medical attention is crucial in case of exposure. The following diagram outlines the initial steps for first aid.

Section 6: Handling and Storage

Proper handling and storage are essential to minimize risks.

Handling:

Storage:

-

Store in a well-ventilated place and keep the container tightly closed.[5][6]

-

Store under refrigerated temperatures, away from light and moisture.[3][5]

Section 7: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are necessary to protect personnel. The selection of PPE is dependent on the potential for exposure.

Engineering Controls:

-

Ensure adequate ventilation, especially in confined areas.[6]

-

Use local exhaust ventilation.[7]

-

Eyewash stations and safety showers should be close to the workstation.[6]

Section 8: Accidental Release Measures

In the event of a spill, immediate and appropriate action must be taken to contain and clean the area while ensuring personnel safety.

Section 9: Stability and Reactivity

-

Reactivity: Decomposes on heating, producing toxic and corrosive gases like hydrogen chloride.[5][7]

-

Chemical Stability: Stable under normal temperatures and pressures.[9]

-

Possibility of Hazardous Reactions: May react with strong oxidizing agents.[5][10]

-

Hazardous Decomposition Products: When heated to decomposition, it emits toxic fumes of hydrogen chloride.[5][6][9]

Section 10: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use foam, dry powder, or carbon dioxide.[5][7] Fires can also be controlled with a dry chemical or Halon extinguisher.[9][10]

-

Specific Hazards: Gives off irritating or toxic fumes (or gases) in a fire.[5][7] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[6]

-

Protective Equipment: In case of fire, wear a self-contained breathing apparatus and full protective gear.[6]

References

- 1. This compound | C10H7Cl | CID 102600967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 93951-84-9 | LGC Standards [lgcstandards.com]

- 3. 2-Chloronaphthalene (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2005-0.01 [isotope.com]

- 4. 2-Chloronaphthalene (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2005-1.2 [isotope.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. ICSC 1708 - 2-Chloronaphthalene [chemicalsafety.ilo.org]

- 8. 2-Chloronaphthalene | C10H7Cl | CID 7056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. 2-CHLORONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. 2-Chloronaphthalene - Hazardous Agents | Haz-Map [haz-map.com]

Methodological & Application

Application Note: Quantitative Analysis of 2-Chloronaphthalene-d7 by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 2-Chloronaphthalene-d7 using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a deuterated analog of 2-Chloronaphthalene, is commonly utilized as an internal standard in the analysis of polycyclic aromatic hydrocarbons (PAHs) and other environmental contaminants.[1][2][3] This document outlines the necessary instrumentation, sample preparation, experimental procedures, and data analysis to achieve accurate and reproducible quantification.

Introduction

2-Chloronaphthalene belongs to the class of polychlorinated naphthalenes (PCNs), which are recognized as persistent organic pollutants of environmental and toxicological concern.[2][3][4] Accurate and sensitive analytical methods are crucial for their monitoring and risk assessment. The use of a stable isotope-labeled internal standard, such as this compound, is a robust analytical strategy to compensate for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantitative analysis.[1] This method is applicable to various matrices, including environmental samples and biological tissues, with appropriate sample extraction and cleanup.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the GC-MS analysis of this compound. These values are representative and may require optimization based on the specific instrumentation and sample matrix.

Table 1: GC-MS Instrumentation Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | (5%-phenyl)-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)[5][6] |

| Injection Mode | Splitless[6] |

| Injection Volume | 1 µL[5] |

| Injector Temperature | 250 °C[5] |

| Carrier Gas | Helium[5] |

| Flow Rate | 1.0 mL/min[5] |

| Oven Temperature Program | Initial: 50 °C for 1 min, Ramp 1: 8 °C/min to 200 °C, Ramp 2: 10 °C/min to 300 °C[5] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI)[5][7] |

| Ionization Energy | 70 eV[6] |

| Acquisition Mode | Selected Ion Monitoring (SIM)[7] |

| Transfer Line Temperature | 280 °C[5] |

| Ion Source Temperature | 275 °C[5] |

Table 2: Analyte and Internal Standard Information

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 2-Chloronaphthalene | 91-58-7[8] | C₁₀H₇Cl[8] | 162.61[8] | 162 | 127 |

| This compound | 93951-84-9[2][3] | C₁₀D₇Cl[2][3] | 169.66[2][3][9] | 169 | 134 |

Table 3: Method Performance Characteristics (Representative Values)

| Parameter | Value |

| Linear Calibration Range | 1-100 µg/L[7] |

| Limit of Detection (LOD) | 0.30 µg/L[7] |

| Limit of Quantification (LOQ) | 1.00 µg/L[7] |

| Recovery | 90.8-98.1%[7] |

| Intraday Precision (RSD) | 0.3-3.9%[7] |

| Interday Precision (RSD) | 0.4-4.1%[7] |

Experimental Protocols

This section details the methodology for the analysis of a target analyte using this compound as an internal standard in a sample matrix (e.g., water, soil).

Materials and Reagents

-

This compound standard solution (e.g., 100 µg/mL in a suitable solvent)[3]

-

Analyte(s) of interest standard solutions

-

Hexane (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (B86663)

-

Sample containers

-

GC-MS system

Sample Preparation (General Procedure for Water Samples)

-

Sample Collection: Collect water samples in appropriate containers.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, blank, and calibration standard.

-

Extraction:

-

For liquid samples (e.g., water), perform a liquid-liquid extraction with a suitable solvent like hexane.

-

For solid samples (e.g., soil, sediment), a more rigorous extraction method such as Soxhlet extraction may be necessary.[4]

-

-

Drying: Pass the extract through a column containing anhydrous sodium sulfate to remove any residual water.[4]

-

Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis

-

Instrument Setup: Configure the GC-MS system according to the parameters outlined in Table 1.

-

Calibration: Prepare a series of calibration standards containing known concentrations of the target analyte(s) and a constant concentration of the this compound internal standard.

-

Sequence: Analyze the calibration standards, a blank, and the prepared samples.

-

Data Acquisition: Acquire data in the Selected Ion Monitoring (SIM) mode, monitoring the quantifier and qualifier ions for both the analyte(s) and the internal standard (Table 2).

Data Analysis

-

Peak Integration: Integrate the chromatographic peaks for the quantifier ions of the analyte(s) and the internal standard.

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

-

Quantification: Determine the concentration of the analyte in the samples by using the response ratio from the sample and the calibration curve.

Workflow Diagram

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The described GC-MS method utilizing this compound as an internal standard provides a reliable and accurate approach for the quantitative analysis of target analytes in various matrices. The detailed protocol and established parameters serve as a robust starting point for method development and validation in research and routine testing laboratories. Adherence to good laboratory practices and proper quality control measures will ensure the generation of high-quality data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-Chloronaphthalene (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2005-0.01 [isotope.com]

- 3. 2-Chloronaphthalene (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2005-1.2 [isotope.com]

- 4. benchchem.com [benchchem.com]

- 5. Gas chromatograph–mass spectrometry determination of carcinogenic naphthalene, anthracene, phenanthrene and fluorene in the Bangsai river water of Bangladesh - Arabian Journal of Chemistry [arabjchem.org]

- 6. tdi-bi.com [tdi-bi.com]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. 2-Chloronaphthalene | C10H7Cl | CID 7056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | C10H7Cl | CID 102600967 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Persistent Organic Pollutants (POPs) using LC-MS/MS with 2-Chloronaphthalene-d7 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Persistent Organic Pollutants (POPs), specifically targeting Polycyclic Aromatic Hydrocarbons (PAHs) and Polychlorinated Naphthalenes (PCNs), in environmental matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method incorporates 2-Chloronaphthalene-d7 as an internal standard to ensure accuracy and precision. Detailed procedures for sample preparation using QuEChERS, chromatographic separation, and mass spectrometric detection are provided. This protocol is designed for researchers in environmental science, food safety, and toxicology requiring a robust and reliable analytical method for trace-level quantification of POPs.

Introduction

Persistent Organic Pollutants (POPs) are a class of chemical substances that are resistant to environmental degradation, allowing them to persist in the environment, bioaccumulate in living organisms, and pose a risk to human health and the environment.[1] Polychlorinated naphthalenes (PCNs) and Polycyclic Aromatic Hydrocarbons (PAHs) are two significant groups of POPs that are monitored by regulatory bodies worldwide.[1]

Accurate quantification of these compounds at trace levels requires sensitive and selective analytical techniques. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for this purpose due to its high sensitivity, specificity, and ability to handle complex matrices. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting variations during sample preparation and analysis, thereby improving the accuracy and precision of the results. This application note outlines a comprehensive LC-MS/MS protocol employing this compound for the analysis of POPs in various environmental samples.

Experimental Workflow

Caption: A flowchart of the LC-MS/MS protocol.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), and Water (LC-MS grade)

-

Reagents: Formic acid, Ammonium (B1175870) formate, Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Trisodium (B8492382) citrate (B86180) dihydrate, Disodium (B8443419) hydrogen citrate sesquihydrate

-

Standards: Analytical standards of target PAHs and PCNs, this compound (Internal Standard, IS)

-

QuEChERS tubes: 50 mL polypropylene (B1209903) centrifuge tubes containing pre-weighed salts and 15 mL tubes for dispersive solid-phase extraction (dSPE) with primary secondary amine (PSA), C18, and MgSO₄.

Standard and Internal Standard Preparation

-

Stock Solutions: Prepare individual stock solutions of target analytes and this compound in a suitable solvent (e.g., acetonitrile or toluene) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100, 200, 500 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL in acetonitrile. The final concentration in the sample extract should be around 50-100 ng/mL.

Sample Preparation (QuEChERS Protocol)

This protocol is adaptable for various matrices such as soil, sediment, and food.

-

Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. For water samples, a liquid-liquid extraction may be more appropriate.

-

Internal Standard Spiking: Spike the sample with a known amount of the this compound internal standard solution (e.g., 50 µL of a 10 µg/mL solution).

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Cap the tube tightly and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer the acetonitrile supernatant to a 15 mL dSPE tube containing PSA, C18, and MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned extract and filter through a 0.22 µm syringe filter.

-

The extract is now ready for LC-MS/MS analysis. A dilution with mobile phase may be necessary depending on the concentration of the analytes.

-

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | Start at 30% B, linear gradient to 95% B over 15 min, hold for 5 min, return to initial conditions and equilibrate for 5 min. |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive ion mode |

| Capillary Voltage | 3.5 kV (ESI) / 4.0 kV (APCI) |

| Source Temperature | 150 °C (ESI) / 350 °C (APCI) |

| Desolvation Gas | Nitrogen, 800 L/hr |

| Desolvation Temp. | 400 °C |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

MRM transitions for each target analyte and this compound need to be optimized by infusing individual standard solutions. The precursor ion will be the molecular ion [M]+• or [M+H]+, and the product ions will be characteristic fragments.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Example: Benzo[a]pyrene | 253.1 | 227.1 | 25 |

| Example: Naphthalene | 129.1 | 102.1 | 20 |

| This compound (IS) | 170.1 | 134.1 | 22 |

| ...other target analytes | Optimized value | Optimized value | Optimized value |

Data Presentation

The following table summarizes representative quantitative data for the analysis of selected PAHs using an LC-MS/MS method with a deuterated internal standard. These values are indicative and should be determined for each specific matrix and instrument.

| Analyte | Linearity (R²) | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | RSD (%) |

| Naphthalene | >0.995 | 0.1 | 0.5 | 85-105 | <15 |

| Acenaphthylene | >0.995 | 0.1 | 0.5 | 88-102 | <15 |

| Fluorene | >0.996 | 0.05 | 0.2 | 90-110 | <10 |

| Phenanthrene | >0.998 | 0.05 | 0.2 | 92-108 | <10 |

| Anthracene | >0.997 | 0.05 | 0.2 | 91-107 | <10 |

| Fluoranthene | >0.995 | 0.1 | 0.5 | 87-105 | <15 |

| Pyrene | >0.996 | 0.1 | 0.5 | 89-103 | <15 |

| Benzo[a]anthracene | >0.998 | 0.02 | 0.1 | 95-110 | <10 |

| Chrysene | >0.997 | 0.02 | 0.1 | 93-109 | <10 |

| Benzo[b]fluoranthene | >0.995 | 0.05 | 0.2 | 90-105 | <15 |

| Benzo[k]fluoranthene | >0.995 | 0.05 | 0.2 | 88-107 | <15 |

| Benzo[a]pyrene | >0.999 | 0.01 | 0.05 | 95-115 | <10 |

| Indeno[1,2,3-cd]pyrene | >0.994 | 0.1 | 0.5 | 85-110 | <15 |

| Dibenz[a,h]anthracene | >0.993 | 0.1 | 0.5 | 82-112 | <15 |

| Benzo[ghi]perylene | >0.996 | 0.05 | 0.2 | 90-108 | <15 |

Conclusion

This application note provides a robust and reliable LC-MS/MS protocol for the quantitative determination of POPs in environmental samples. The use of this compound as an internal standard ensures high accuracy and precision of the results. The described QuEChERS sample preparation method is efficient and applicable to a wide range of matrices. The detailed LC and MS/MS parameters can be adapted and optimized for specific instrumentation and target analyte lists, providing a solid foundation for routine monitoring and research applications in environmental and food analysis.

References

Application Note: 2-Chloronaphthalene-d7 as an Internal Standard for the Analysis of Polycyclic Aromatic Hydrocarbons (PAHs)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and health concern due to their carcinogenic and mutagenic properties.[1] They are formed from the incomplete combustion of organic materials and are widespread environmental contaminants found in air, water, and soil.[2] Accurate and precise quantification of PAHs is crucial for environmental monitoring, food safety, and toxicological studies.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of PAHs due to its high sensitivity and selectivity.[3][4] The use of an internal standard is essential in quantitative GC-MS analysis to correct for variations in sample preparation, injection volume, and instrument response. Isotopically labeled internal standards, such as deuterated compounds, are ideal as they have nearly identical chemical and physical properties to their native counterparts, but are distinguishable by their mass-to-charge ratio in the mass spectrometer.

2-Chloronaphthalene-d7 is a deuterated analog of 2-chloronaphthalene (B1664065) and serves as a suitable internal standard for the quantification of various PAHs, particularly the lower molecular weight compounds. Its chemical properties ensure that it behaves similarly to the target PAHs during extraction, cleanup, and chromatographic analysis, leading to improved accuracy and precision of the results. This application note provides a detailed protocol for the use of this compound as an internal standard in the GC-MS analysis of PAHs in environmental samples.

Data Presentation

While this compound is a suitable internal standard for PAH analysis, comprehensive quantitative data from methods specifically validated with this internal standard is not extensively published. The following tables present typical performance data for the analysis of selected PAHs using GC-MS with a deuterated internal standard. This data should be considered representative and used as a guideline; specific performance characteristics should be determined during in-house method validation.

Table 1: Representative GC-MS Method Performance for Selected PAHs

| Analyte | Retention Time (min) | Linearity (R²) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |

| Naphthalene | 8.52 | >0.995 | 0.05 | 0.15 |

| Acenaphthylene | 10.23 | >0.995 | 0.04 | 0.12 |

| Acenaphthene | 10.56 | >0.995 | 0.04 | 0.12 |

| Fluorene | 11.89 | >0.995 | 0.03 | 0.10 |

| Phenanthrene | 13.54 | >0.995 | 0.03 | 0.10 |

| Anthracene | 13.67 | >0.995 | 0.03 | 0.10 |

| Fluoranthene | 16.21 | >0.995 | 0.02 | 0.06 |

| Pyrene | 16.88 | >0.995 | 0.02 | 0.06 |

| Benz[a]anthracene | 19.98 | >0.995 | 0.01 | 0.03 |

| Chrysene | 20.05 | >0.995 | 0.01 | 0.03 |

| Benzo[b]fluoranthene | 22.87 | >0.995 | 0.01 | 0.04 |

| Benzo[k]fluoranthene | 22.93 | >0.995 | 0.01 | 0.04 |

| Benzo[a]pyrene | 24.12 | >0.995 | 0.01 | 0.03 |

| Indeno[1,2,3-cd]pyrene | 27.34 | >0.995 | 0.02 | 0.06 |

| Dibenz[a,h]anthracene | 27.41 | >0.995 | 0.02 | 0.06 |

| Benzo[ghi]perylene | 28.98 | >0.995 | 0.02 | 0.07 |

Table 2: Representative Recovery Data for PAHs in Spiked Water and Soil Samples

| Analyte | Spiked Concentration (µg/L or µg/kg) | Mean Recovery (%) - Water | RSD (%) - Water | Mean Recovery (%) - Soil | RSD (%) - Soil |

| Naphthalene | 10 | 85 | 8.2 | 88 | 9.1 |

| Acenaphthene | 10 | 92 | 6.5 | 94 | 7.3 |

| Phenanthrene | 10 | 95 | 5.1 | 97 | 6.0 |

| Pyrene | 10 | 98 | 4.3 | 99 | 5.2 |

| Benzo[a]pyrene | 10 | 93 | 7.0 | 95 | 7.8 |

| Benzo[ghi]perylene | 10 | 90 | 8.5 | 92 | 9.5 |

Experimental Protocols

The following protocols describe the general procedures for the extraction and analysis of PAHs from water and soil/sediment samples using this compound as an internal standard.

Protocol 1: Analysis of PAHs in Water Samples

1. Sample Preparation and Extraction

-

1.1. To a 1 L amber glass bottle containing the water sample, add a magnetic stir bar.

-

1.2. Spike the sample with a known amount of this compound internal standard solution.

-

1.3. Adjust the sample pH to neutral (pH 6.5-7.5) with sulfuric acid or sodium hydroxide.

-

1.4. Add 60 mL of dichloromethane (B109758) (DCM) to the sample bottle.

-

1.5. Stir the sample for 1 hour at a speed sufficient to create a vortex without splashing.

-

1.6. After stirring, transfer the mixture to a separatory funnel and allow the layers to separate for at least 10 minutes.

-

1.7. Drain the lower organic layer (DCM) into a flask.

-

1.8. Perform a second extraction by adding 60 mL of DCM to the separatory funnel, shaking for 2 minutes, and collecting the organic layer.

-

1.9. Combine the two DCM extracts and dry by passing through a funnel containing anhydrous sodium sulfate (B86663).

-

1.10. Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

1.11. The extract is now ready for GC-MS analysis.

Protocol 2: Analysis of PAHs in Soil and Sediment Samples

1. Sample Preparation and Extraction

-

1.1. Homogenize the soil or sediment sample and weigh approximately 10 g into a beaker.

-

1.2. Mix the sample with an equal amount of anhydrous sodium sulfate to remove excess water.

-

1.3. Spike the sample with a known amount of this compound internal standard solution.

-

1.4. Transfer the sample to a Soxhlet extraction thimble.

-

1.5. Extract the sample for 16-24 hours with a 1:1 mixture of acetone (B3395972) and hexane (B92381) in a Soxhlet apparatus.

-

1.6. After extraction, concentrate the solvent to about 5 mL using a rotary evaporator.

-

1.7. Perform a solvent exchange to hexane by adding 50 mL of hexane and re-concentrating to 5 mL. Repeat this step twice.

2. Extract Cleanup (Silica Gel Chromatography)

-

2.1. Prepare a silica (B1680970) gel column by packing a chromatography column with activated silica gel in hexane.

-

2.2. Pre-elute the column with hexane.

-

2.3. Load the concentrated extract onto the column.

-

2.4. Elute the column with hexane to remove aliphatic hydrocarbons (discard this fraction).

-

2.5. Elute the PAHs from the column with a 70:30 mixture of hexane and dichloromethane.

-

2.6. Collect the PAH fraction and concentrate it to a final volume of 1 mL.

-

2.7. The extract is now ready for GC-MS analysis.

GC-MS Instrumental Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

-

Inlet: Splitless mode at 280°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Initial temperature of 60°C for 2 minutes, ramp at 10°C/min to 320°C, and hold for 10 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor: Select characteristic ions for each target PAH and for this compound (e.g., m/z 169 for the internal standard).

-

Mandatory Visualization

Caption: Workflow for PAH analysis using this compound as an internal standard.

References

Application Note: High-Throughput Analysis of 2-Chloronaphthalene in Environmental Matrices using Isotope Dilution GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloronaphthalene (B1664065) is a member of the polychlorinated naphthalene (B1677914) (PCN) family of compounds, which are recognized as persistent organic pollutants (POPs). Due to their environmental persistence, bioaccumulative potential, and toxicological effects, the accurate and sensitive quantification of these compounds in various environmental matrices is of paramount importance for environmental monitoring and human health risk assessment. This application note details a robust and reliable method for the determination of 2-chloronaphthalene in water and soil/sediment samples. The protocol employs a gas chromatography-mass spectrometry (GC-MS) method with isotope dilution using 2-Chloronaphthalene-d7 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation recovery.

Principle

The method is based on the principles of isotope dilution mass spectrometry (IDMS), a highly accurate quantification technique. A known amount of this compound, a deuterated analog of the target analyte, is added to the sample at the beginning of the preparation procedure. This internal standard behaves chemically and physically similarly to the native 2-chloronaphthalene throughout the extraction, cleanup, and analysis steps. By measuring the ratio of the response of the native analyte to its isotopically labeled internal standard, precise and accurate quantification can be achieved, irrespective of sample losses during preparation. The analysis is performed by gas chromatography-mass spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Experimental Protocols

Sample Preparation

A critical step in the analysis of trace environmental contaminants is the effective extraction and cleanup of the sample to remove interfering matrix components. The following protocols are recommended for water and soil/sediment samples.

1.1. Water Sample Preparation (Based on EPA Method 3510C - Separatory Funnel Liquid-Liquid Extraction)

-

Sample Collection and Preservation: Collect 1-liter aqueous samples in clean glass containers. If not extracted immediately, adjust the sample pH to < 2 with sulfuric acid and store at 4°C. The maximum holding time before extraction is 7 days.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution in a water-miscible solvent (e.g., acetone) to each 1 L sample. A typical spiking level is 40 µL of a 1 µg/mL solution to achieve a final concentration of 40 ng/L.

-

Extraction:

-

Transfer the sample to a 2 L separatory funnel.

-

Add 60 mL of dichloromethane (B109758) to the funnel.

-

Shake the funnel vigorously for 2 minutes with periodic venting to release excess pressure.

-

Allow the organic layer to separate from the water phase for a minimum of 10 minutes.

-

Drain the dichloromethane extract into a flask.

-

Repeat the extraction two more times using fresh 60 mL portions of dichloromethane, combining all extracts.

-

-

Drying the Extract: Pass the combined extract through a drying column containing anhydrous sodium sulfate (B86663) to remove residual water.

-

Concentration: Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen. The extract is now ready for GC-MS analysis.

1.2. Soil/Sediment Sample Preparation (Based on EPA Method 3540C - Soxhlet Extraction)

-

Sample Preparation: Homogenize the soil or sediment sample. Weigh approximately 10 g of the sample (wet weight) into an extraction thimble.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution directly onto the sample in the thimble.

-

Extraction:

-

Place the thimble in a Soxhlet extractor.

-

Add a 1:1 mixture of acetone (B3395972) and hexane (B92381) (v/v) to the boiling flask.

-

Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.

-

-

Cleanup (Based on EPA Method 3630C - Silica (B1680970) Gel Cleanup):

-

After extraction, concentrate the extract to approximately 10 mL.

-

Prepare a silica gel chromatography column.

-

Apply the concentrated extract to the top of the column.

-

Elute the column with appropriate solvents (e.g., hexane followed by a more polar solvent mixture) to separate interferences from the target analytes.

-

Collect the fraction containing 2-chloronaphthalene.

-

-

Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen. The extract is now ready for GC-MS analysis.

GC-MS Analysis (Based on EPA Method 8270D)

2.1. Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Mass Spectrometer: Capable of operating in Electron Ionization (EI) mode and Selected Ion Monitoring (SIM) mode.

2.2. GC-MS Conditions:

| Parameter | Value |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature: 60°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 5°C/min to 280°C, hold for 10 min |

| Transfer Line Temperature | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

2.3. SIM Ions:

| Compound | Quantitation Ion (m/z) | Confirmation Ion (m/z) |

| 2-Chloronaphthalene | 162 | 127 |

| This compound | 169 | 134 |

2.4. Calibration:

Prepare a series of calibration standards containing known concentrations of native 2-chloronaphthalene and a constant concentration of this compound internal standard. A five-point calibration curve is typically used to establish the linear range of the method.

Data Presentation

The following table summarizes the expected quantitative performance data for the analysis of 2-chloronaphthalene using the described method. Data for naphthalene is included for comparison, as specific performance data for 2-chloronaphthalene can be limited.

| Parameter | 2-Chloronaphthalene | Naphthalene |

| Matrix | Water, Soil/Sediment | Water |

| Method Detection Limit (MDL) | ~10 µg/L (Water)[1] | 4.4 ng/mL (Water)[2] |

| Limit of Quantification (LOQ) | - | 14.6 ng/mL (Water)[2] |

| Recovery | - | 93.8 - 102.2% (Tap Water)[2] |

| Relative Standard Deviation (RSD) | - | 4.3%[2] |

| Linearity (R²) | > 0.995 | > 0.99 |

Note: The detection level for 2-Chloronaphthalene is based on EPA-OSW 8270D.[1] The quantitative data for Naphthalene is provided as a reference for a structurally similar compound analyzed by GC-MS with a deuterated internal standard.[2]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the sample preparation and analysis of 2-chloronaphthalene in environmental samples.

Caption: Workflow for this compound analysis.

Conclusion

The described isotope dilution GC-MS method provides a highly sensitive, selective, and accurate approach for the quantification of 2-chloronaphthalene in complex environmental matrices. The use of this compound as an internal standard is crucial for correcting analytical variabilities, thereby ensuring the reliability of the generated data. This application note serves as a comprehensive guide for researchers, scientists, and professionals involved in environmental monitoring and risk assessment, enabling them to implement a robust analytical methodology for this important class of persistent organic pollutants.

References

Application Notes & Protocols for PCN Quantification Using 2-Chloronaphthalene-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction